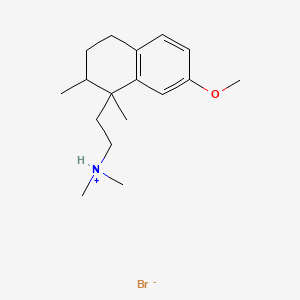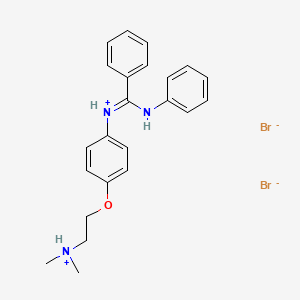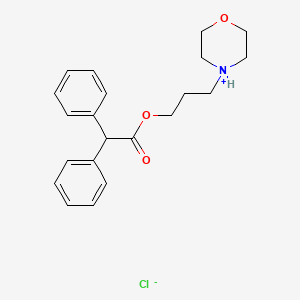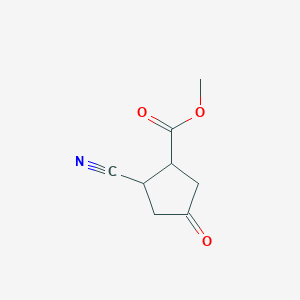
N-Benzoyltyrosine butylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Benzoyltyrosine butylamide is an organic compound with the molecular formula C20H24N2O3 It is a derivative of tyrosine, an amino acid, and is characterized by the presence of a benzoyl group attached to the nitrogen atom of the tyrosine residue and a butylamide group attached to the carboxyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-Benzoyltyrosine butylamide can be synthesized through a peptide synthesis reaction catalyzed by modified enzymes. One common method involves the use of chymotrypsin modified with polyethylene glycol to catalyze the reaction in benzene. The synthesis involves reacting N-benzoyl-L-tyrosine ethyl ester with n-butylamine in the presence of the modified enzyme. The reaction is typically carried out at 37°C .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the enzymatic synthesis process. This would require optimizing reaction conditions, such as temperature, solvent, and enzyme concentration, to achieve high yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-Benzoyltyrosine butylamide undergoes various chemical reactions, including:
Reduction: Reduction reactions can modify the benzoyl or butylamide groups.
Substitution: The benzoyl and butylamide groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate may be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Applications De Recherche Scientifique
N-Benzoyltyrosine butylamide has several applications in scientific research:
Chemistry: It is used as a model compound in studies of peptide synthesis and enzyme catalysis.
Biology: The compound is utilized in research on enzyme-substrate interactions and protein modification.
Industry: Used in the development of biocatalysts and in the synthesis of complex organic molecules.
Mécanisme D'action
The mechanism of action of N-Benzoyltyrosine butylamide involves its interaction with enzymes and proteins. The compound can act as a substrate for modified enzymes, facilitating the formation of peptide bonds. The molecular targets include the active sites of enzymes such as chymotrypsin, where it undergoes catalysis to form peptide bonds .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Benzoyl-L-tyrosine ethyl ester: A precursor in the synthesis of N-Benzoyltyrosine butylamide.
N-Benzoyltyrosine phenylalanine ethyl ester: Another derivative used in peptide synthesis studies.
Uniqueness
This compound is unique due to its specific structure, which allows it to be used in enzymatic peptide synthesis. Its ability to form stable peptide bonds in organic solvents like benzene sets it apart from other similar compounds .
Propriétés
Numéro CAS |
95043-84-8 |
|---|---|
Formule moléculaire |
C20H24N2O3 |
Poids moléculaire |
340.4 g/mol |
Nom IUPAC |
N-[(2S)-1-(butylamino)-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]benzamide |
InChI |
InChI=1S/C20H24N2O3/c1-2-3-13-21-20(25)18(14-15-9-11-17(23)12-10-15)22-19(24)16-7-5-4-6-8-16/h4-12,18,23H,2-3,13-14H2,1H3,(H,21,25)(H,22,24)/t18-/m0/s1 |
Clé InChI |
FBQIPWVDKIXRLF-SFHVURJKSA-N |
SMILES isomérique |
CCCCNC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)C2=CC=CC=C2 |
SMILES canonique |
CCCCNC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![calcium;4-chloro-2-[(2-hydroxynaphthalen-1-yl)diazenyl]-5-methylbenzenesulfonate](/img/structure/B13787027.png)
![1H-Pyrrolo[2,3-B]pyridine-4-carboxaldehyde, 5-methoxy-1-[tris(1-methylethyl)silyl]-](/img/structure/B13787032.png)
![N-(3-ethynylimidazo[1,2-a]pyridin-8-yl)acetamide](/img/structure/B13787036.png)

![1-[4-[2-(3-chloro-4-methylanilino)-2-oxoethoxy]phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B13787066.png)
![Ammonium 4-[[9,10-dihydro-9,10-dioxo-4-(p-tolyamino)-1-antryl]amino]toluene-3-sulfonate](/img/structure/B13787070.png)




![tert-butyl N-[(4-chlorophenyl)-(5-methoxyfuran-2-yl)methyl]carbamate](/img/structure/B13787101.png)



